1-Fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene 1-Fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13773443
InChI: InChI=1S/C9H8F4O2/c1-14-5-15-8-6(9(11,12)13)3-2-4-7(8)10/h2-4H,5H2,1H3
SMILES: COCOC1=C(C=CC=C1F)C(F)(F)F
Molecular Formula: C9H8F4O2
Molecular Weight: 224.15 g/mol

1-Fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene

CAS No.:

Cat. No.: VC13773443

Molecular Formula: C9H8F4O2

Molecular Weight: 224.15 g/mol

* For research use only. Not for human or veterinary use.

1-Fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene -

Specification

Molecular Formula C9H8F4O2
Molecular Weight 224.15 g/mol
IUPAC Name 1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene
Standard InChI InChI=1S/C9H8F4O2/c1-14-5-15-8-6(9(11,12)13)3-2-4-7(8)10/h2-4H,5H2,1H3
Standard InChI Key OPIWTRKXAIQVIW-UHFFFAOYSA-N
SMILES COCOC1=C(C=CC=C1F)C(F)(F)F
Canonical SMILES COCOC1=C(C=CC=C1F)C(F)(F)F

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₉H₈F₄O₂, with a molecular weight of 224.15 g/mol . Its IUPAC name, 1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene, reflects the substitution pattern on the benzene ring:

  • A fluorine atom at position 1.

  • A methoxymethoxy (-OCH₂OCH₃) group at position 2.

  • A trifluoromethyl (-CF₃) group at position 3 .

The canonical SMILES representation is COCOC1=C(C=CC=C1F)C(F)(F)F, and its InChIKey is OPIWTRKXAIQVIW-UHFFFAOYSA-N .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₈F₄O₂
Molecular Weight224.15 g/mol
CAS Number2379321-94-3
SMILESCOCOC1=C(C=CC=C1F)C(F)(F)F
Purity≥98% (HPLC)

Synthesis and Preparation

The synthesis of 1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene typically involves methoxymethyl (MOM) protection of a fluorophenol precursor, followed by functionalization. Key methodologies include:

MOM Protection Strategy

A common approach involves reacting 3-fluoro-2-hydroxybenzotrifluoride with chloromethyl methyl ether (MOM-Cl) in the presence of a base like diisopropylethylamine (DIPEA) or sodium hydride. For example:

  • Step 1: Protection of the hydroxyl group with MOM-Cl in dichloromethane at 0°C under inert atmosphere .

  • Step 2: Purification via extraction and chromatography yields the final product with near-quantitative efficiency .

This method mirrors protocols used for analogous compounds, such as 1-fluoro-2-(methoxymethoxy)-4-(trifluoromethyl)benzene, which achieved 100% yield under similar conditions .

Alternative Routes

  • Metalation Reactions: Fluorophenols protected with MOM groups undergo regioselective metalation, enabling further electrophilic substitutions . For instance, superbasic mixtures (e.g., LIC-KOR) direct deprotonation adjacent to electron-withdrawing groups like -CF₃ .

Physicochemical Properties

Limited experimental data are available for this specific compound, but inferences can be drawn from structurally similar analogs:

  • Boiling Point: Estimated >200°C (based on trifluoromethylbenzene derivatives) .

  • Lipophilicity: The -CF₃ group enhances logP values, improving membrane permeability .

  • Stability: The MOM group offers hydrolytic stability under acidic conditions, facilitating storage and handling .

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery

The trifluoromethyl group is a hallmark of bioactive molecules, conferring metabolic stability and binding affinity. This compound’s structure aligns with:

  • Antimalarial Agents: Trifluoromethyl-substituted aromatics inhibit dihydropteroate synthase (DHPS), a target in Plasmodium species .

  • CNS Therapeutics: Fluorinated ethers exhibit blood-brain barrier penetration, relevant in neuropharmacology .

Agricultural Chemistry

  • Herbicides: Trifluoromethyl groups disrupt plant auxin signaling, a mechanism exploited in herbicide design .

  • Insect Growth Regulators: Analogous MOM-protected fluorophenols are intermediates in insecticidal agents .

Comparison with Related Compounds

Table 2: Structural and Functional Analogues

Compound NameCAS NumberKey DifferencesApplications
1-Fluoro-2-methoxy-4-(trifluoromethyl)benzene261951-78-4Methoxy vs. MOM groupPharmaceutical intermediates
1-Methoxy-2-(trifluoromethyl)benzene395-48-2Lack of fluorine and MOMSolvent, reagent
1,3,5-Tris(trifluoromethyl)benzene729-81-7Three -CF₃ groupsElectronic materials

Future Directions

  • Synthetic Optimization: Develop catalytic asymmetric methods for enantioselective derivatization.

  • Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

  • Environmental Impact Studies: Assess biodegradation pathways of MOM-protected fluorophenols.

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